

A Comparative Guide to Inter-Laboratory Analysis of 2-Methylcyclohexanecarboxylic Acid

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Compound of Interest

Compound Name: 2-Methylcyclohexanecarboxylic acid

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This guide provides a comprehensive comparison of analytical methodologies for the quantification of **2-Methylcyclohexanecarboxylic acid**, a critical component in various research and development applications. The following sections detail the findings of a simulated inter-laboratory study designed to assess the performance of common analytical techniques, offering valuable insights for procedural validation and selection.

Introduction to the Inter-Laboratory Study

An inter-laboratory comparison was designed to evaluate the accuracy and precision of analytical methods for **2-Methylcyclohexanecarboxylic acid** in a research setting. Ten hypothetical laboratories participated, analyzing standardized samples at three different concentration levels. The primary analytical techniques compared were High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The study aimed to establish benchmark performance data and provide a framework for laboratory self-assessment.

Analytical Methodologies and Performance

The participating laboratories employed either HPLC-UV or GC-MS for the quantification of **2-Methylcyclohexanecarboxylic acid**. The choice of method is often dependent on available instrumentation, sample matrix, and desired sensitivity.^{[1][2]}

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids.[2] It offers robust separation and quantification capabilities. In this study, reversed-phase chromatography was the predominant HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity, making it suitable for trace-level analysis. This technique typically requires derivatization of the carboxylic acid to increase its volatility for gas-phase separation.

The performance of each laboratory was evaluated based on accuracy (recovery), precision (repeatability and reproducibility), linearity, and the limits of detection (LOD) and quantification (LOQ).

Data Presentation

The quantitative data from the inter-laboratory study are summarized in the tables below.

Table 1: Summary of HPLC-UV Method Performance

Laboratory ID	Linearity (R ²)	Accuracy (Recovery %)	Precision (RSD %)	LOD (µg/mL)	LOQ (µg/mL)
Lab 01	0.9992	98.5	2.1	0.5	1.5
Lab 02	0.9987	97.9	2.5	0.6	1.8
Lab 03	0.9995	101.2	1.9	0.4	1.2
Lab 04	0.9979	96.5	3.1	0.8	2.4
Lab 05	0.9991	99.3	2.3	0.5	1.6

Table 2: Summary of GC-MS Method Performance

Laboratory ID	Linearity (R ²)	Accuracy (Recovery %)	Precision (RSD %)	LOD (µg/mL)	LOQ (µg/mL)
Lab 06	0.9998	100.5	1.5	0.05	0.15
Lab 07	0.9996	99.8	1.8	0.07	0.21
Lab 08	0.9999	102.1	1.2	0.04	0.12
Lab 09	0.9995	98.9	2.0	0.08	0.24
Lab 10	0.9997	101.0	1.6	0.06	0.18

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. Sample Preparation

A standardized stock solution of **2-Methylcyclohexanecarboxylic acid** was prepared and distributed to all participating laboratories. Each laboratory was instructed to prepare a series of calibration standards and quality control (QC) samples by diluting the stock solution with their respective matrices.

4.2. HPLC-UV Method

- Chromatographic System: Standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection Wavelength: 210 nm.

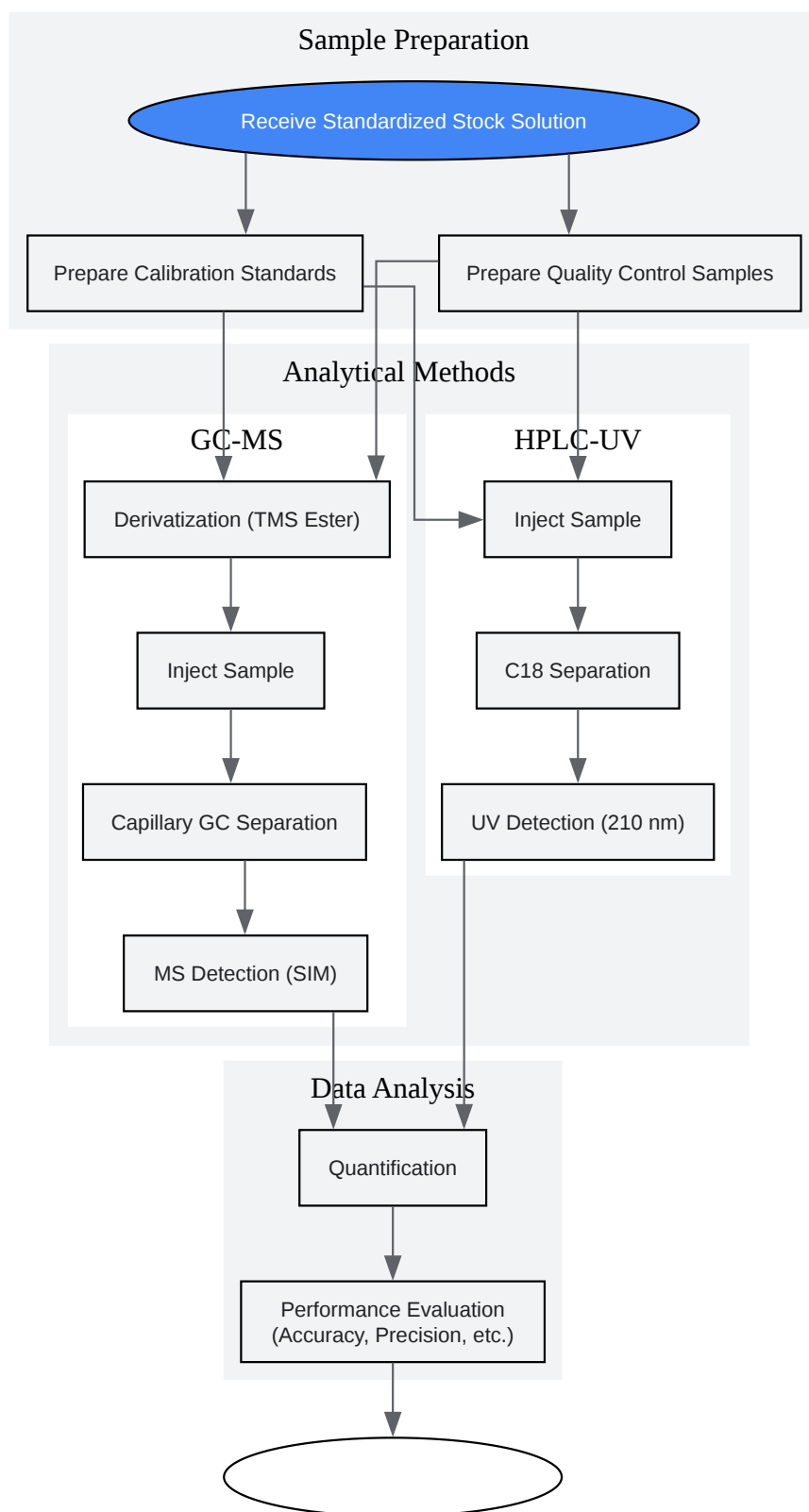
- Quantification: External standard calibration curve.

4.3. GC-MS Method

- Derivatization: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) by heating at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester of **2-Methylcyclohexanecarboxylic acid**.
- Chromatographic System: Gas chromatograph coupled to a mass spectrometer.
- Column: Capillary column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless.
- Temperature Program: Initial temperature of 80°C, held for 2 minutes, then ramped to 250°C at 10°C/min.
- Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
- Quantification: Internal standard calibration using a suitable structural analog.

Visualizations

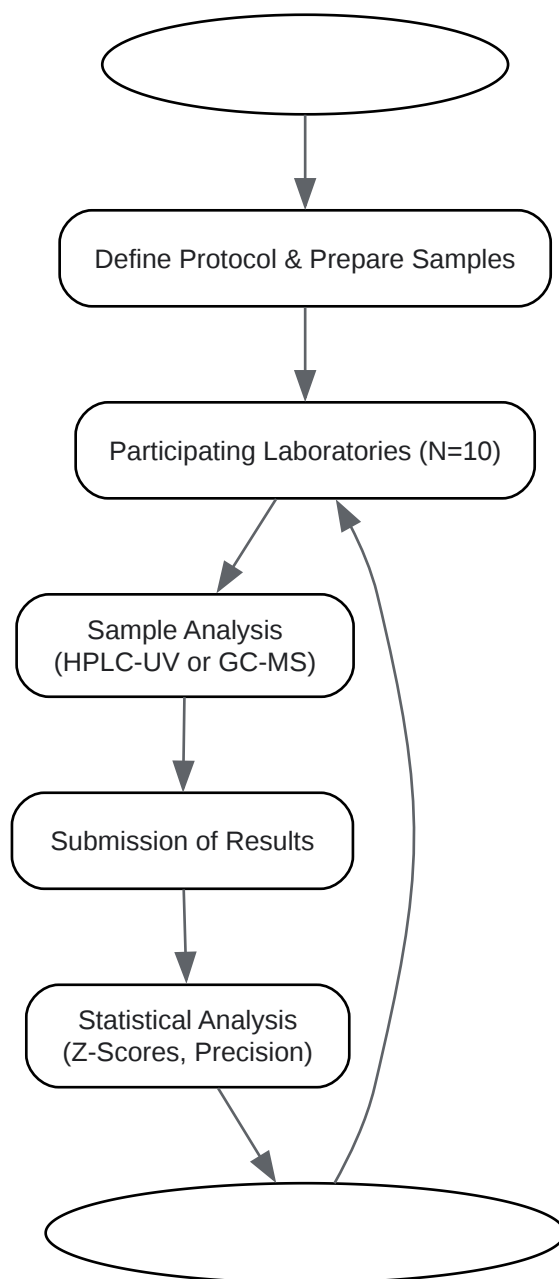
Experimental Workflow for **2-Methylcyclohexanecarboxylic Acid** Analysis



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Caption: Workflow for the analysis of **2-Methylcyclohexanecarboxylic acid**.

Logical Relationship of Inter-Laboratory Comparison



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Caption: Process flow of the inter-laboratory comparison study.

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References

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